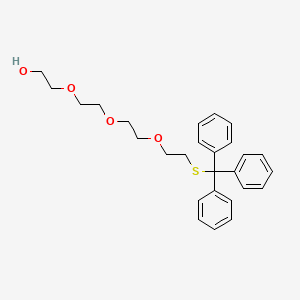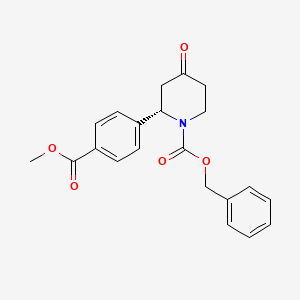
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90%
Vue d'ensemble
Description
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester (DFMTFBE) is a fluorinated organic compound with a wide range of applications in scientific research. It is a highly fluorinated derivative of benzoic acid and is used as a reagent in organic synthesis. It has been used in various applications such as in the synthesis of new molecules and materials, in the development of new analytical techniques, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% has been used in a wide range of scientific research applications. It has been used in the synthesis of new molecules and materials, such as polymers, polyesters, and polyanilines. It has also been used in the development of new analytical techniques, such as liquid chromatography and mass spectrometry. In addition, it has been used in the study of biochemical and physiological effects, such as its effects on enzyme activity and its ability to modulate gene expression.
Mécanisme D'action
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% is known to interact with the active sites of enzymes, thus modulating their activity. It is believed that 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% binds to the active site of an enzyme, thus blocking its activity. It can also interact with DNA and RNA, thus modulating gene expression. In addition, it has been shown to interact with proteins, thus modulating their activity.
Biochemical and Physiological Effects
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% has been shown to modulate enzyme activity, gene expression, and protein activity. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and has been used in the development of new drugs. It has also been used to modulate gene expression, thus providing a way to study the effects of gene expression on disease. In addition, it has been shown to interact with proteins, thus modulating their activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% has several advantages for lab experiments. It is relatively easy to synthesize and the yield is typically around 90%. It is highly stable and has a low toxicity. In addition, it can be used in a variety of applications, such as in the synthesis of new molecules and materials, in the development of new analytical techniques, and in the study of biochemical and physiological effects.
However, there are also some limitations to using 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% in lab experiments. It is not soluble in water and must be dissolved in organic solvents. In addition, it is not suitable for use in the development of therapeutic drugs due to its low solubility and toxicity.
Orientations Futures
The potential future directions for the use of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% are numerous. It could be used in the development of new drugs and therapeutics, as well as in the study of gene expression and its effects on disease. It could also be used in the development of new materials and analytical techniques. In addition, it could be used in the study of biochemical and physiological effects, such as its effects on enzyme activity and its ability to modulate gene expression. Finally, it could be used in the development of new methods for the synthesis of fluorinated organic compounds.
Propriétés
IUPAC Name |
ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPLJQDPAZORNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)OC(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%](/img/structure/B6292090.png)
![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)







